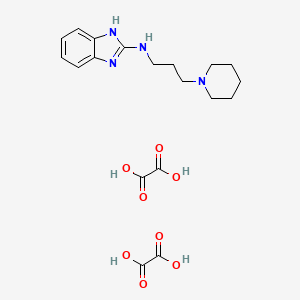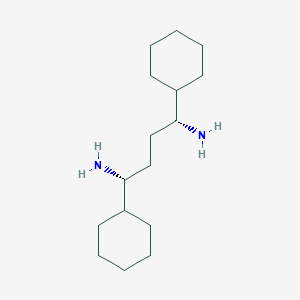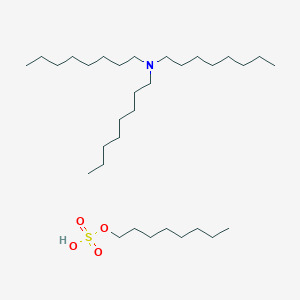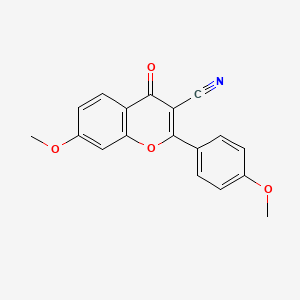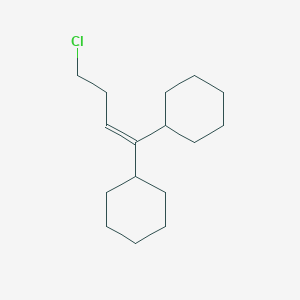
Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- is an organic compound with the molecular formula C16H26Cl2. This compound is characterized by the presence of a cyclohexane ring bonded to a 4-chloro-1-butenylidene group. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- typically involves the reaction of cyclohexane with 4-chloro-1-butene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions include maintaining a controlled temperature and pressure to ensure optimal yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process. The use of advanced purification techniques such as distillation and crystallization helps in obtaining high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are influenced by the presence of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexane, 1-butenylidene-
- Cyclohexane, 3-butenylidene-, (Z)-
- Cyclohexane, 3-butenylidene-, (E)-
- Cyclohexane, (3,3-dimethyl-1-butenylidene)-
- Cyclohexane, (3-methyl-1-butenylidene)-
- Cyclohexane, (3-methyl-2-butenylidene)-
Uniqueness
Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- is unique due to the presence of the 4-chloro-1-butenylidene group, which imparts distinct chemical and physical properties to the compound. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propriétés
Numéro CAS |
602328-97-2 |
|---|---|
Formule moléculaire |
C16H27Cl |
Poids moléculaire |
254.84 g/mol |
Nom IUPAC |
(4-chloro-1-cyclohexylbut-1-enyl)cyclohexane |
InChI |
InChI=1S/C16H27Cl/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h12,14-15H,1-11,13H2 |
Clé InChI |
PJTYBYMSLCWVBI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=CCCCl)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


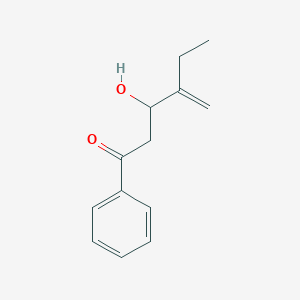
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
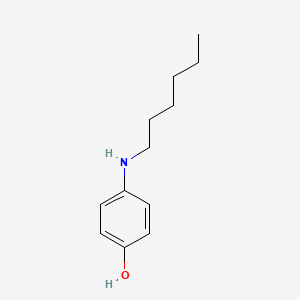
![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)
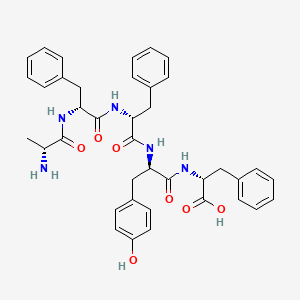
![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
![N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide](/img/structure/B12589565.png)
![1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12589579.png)
boranyl](/img/structure/B12589583.png)
